![molecular formula C18H19N3O2S B296276 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B296276.png)
3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound inhibits the activity of specific enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2), which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole in lab experiments is its potential as a therapeutic agent in various fields of scientific research. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole. One of the significant areas of research is the development of new therapeutic agents based on this compound. Another direction is the study of the compound's potential use in the treatment of other diseases, including Parkinson's disease and multiple sclerosis. Further studies are also needed to fully understand the compound's mechanism of action and potential toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields of scientific research. The compound has anti-cancer, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease. The compound's future directions include the development of new therapeutic agents and the study of its potential use in the treatment of other diseases. However, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole involves the reaction between 2-(2-methoxyphenoxy) ethylthiol and 4-amino-3-methyl-5-phenyl-4H-1,2,4-triazole in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the yield of the desired product.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found that the compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Eigenschaften
Molekularformel |
C18H19N3O2S |
---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-[2-(2-methoxyphenoxy)ethylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3O2S/c1-14-19-20-18(21(14)15-8-4-3-5-9-15)24-13-12-23-17-11-7-6-10-16(17)22-2/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
CPVBFTZUIQEWDF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCCOC3=CC=CC=C3OC |
Kanonische SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCCOC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.